![molecular formula C20H14F2N4O2 B2483276 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 946267-93-2](/img/structure/B2483276.png)

3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

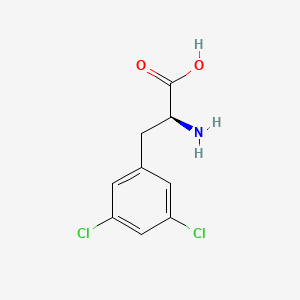

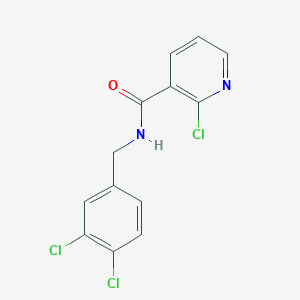

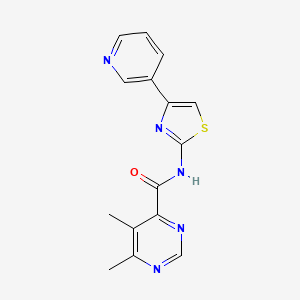

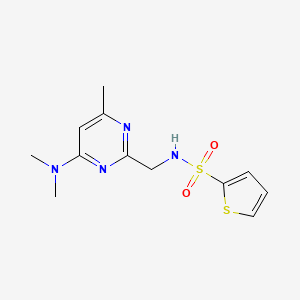

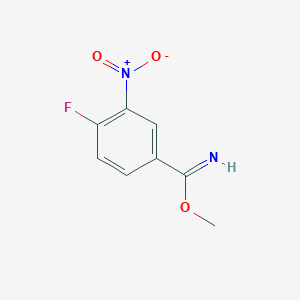

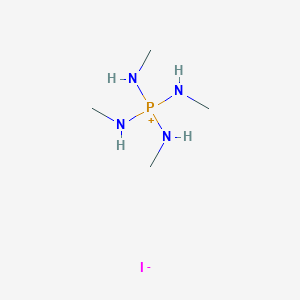

The synthesis of imidazo[1,2-b]pyridazine derivatives, closely related to "3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide," involves multi-step chemical reactions. These compounds can be synthesized from 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide through various chemical transformations (Barlin, Davies, Ireland, & Zhang, 1992). Another synthesis pathway involves the use of 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to derivatives with potential applications in imaging for cancer research (Wang, Gao, Miller, & Zheng, 2013).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of difluoro groups and a benzamide moiety, which are pivotal for their biological activity. X-ray analyses have confirmed the structures of similar compounds, providing insights into their molecular geometry and electronic configurations (Barlin, Davies, Harrison, Jacobsen, & Willis, 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including displacement reactions with diazepam from rat brain membrane preparations, highlighting their potential interactions with biological receptors. The activity of these compounds can be attributed to their structural features, such as the methoxy and substituted phenyl groups, which influence their binding affinities (Barlin, Davies, Ireland, & Zhang, 1992).

Applications De Recherche Scientifique

Imidazopyridazines and Benzimidazoles in Scientific Research

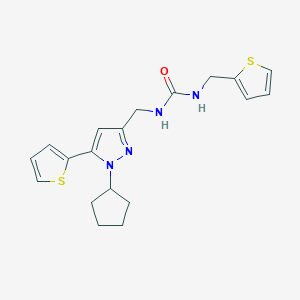

Antiviral and Antimicrobial Research : Studies explore the synthesis and potential of imidazopyridazine and benzimidazole derivatives for antiviral and antimicrobial applications. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Cancer Research : Some studies focus on the synthesis of benzimidazole derivatives with potential anticancer properties. The research into palladium(II) and platinum(II) complexes containing benzimidazole ligands highlights their cytotoxicity against various cancer cell lines, suggesting their applicability in cancer research (Ghani & Mansour, 2011).

Enzyme Inhibition for Disease Treatment : Research into compounds with imidazopyridazine and benzimidazole structures also includes their use as enzyme inhibitors, which could lead to the development of new treatments for diseases such as Alzheimer's, Parkinson's, and various forms of cancer. For example, compounds have been synthesized for their potential as antiulcer agents, highlighting their role in antisecretory and cytoprotective activities (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Anti-Inflammatory Properties : The synthesis and study of 2,3-dihydroimidazo[2,1-b]thiazoles and their antiinflammatory activity showcase the therapeutic potential of similar compounds in treating inflammation-related conditions (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)13-5-6-15(21)16(22)10-13/h2-11H,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMDZTCMDVNFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)

![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)

![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)